molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B3027043
CAS No.: 1221153-84-9
M. Wt: 202.25
InChI Key: JRXMCKDWYVVJMJ-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 1221153-80-5) is a high-purity chemical intermediate belonging to the pyrrolopyridine family, a privileged scaffold in medicinal chemistry. Pyrrolopyridine derivatives are recognized for their diverse biological activities and are extensively utilized in pharmaceutical research and development . The pyrrolopyridine core is a significant pharmacophore, with its fused pyrrole and pyridine rings contributing to desirable physicochemical properties for interacting with biological targets . This specific compound, verified with a high purity grade (99%), serves as a versatile building block for the synthesis of more complex molecules . Its structure makes it particularly valuable for exploring new therapeutic agents, aligning with ongoing research into pyrrolopyridine derivatives that show promise in areas such as antidiabetic, antimycobacterial, antiviral, and antitumor applications . Researchers employ this compound in the design and optimization of lead compounds, leveraging its scaffold to develop potential treatments for various diseases . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMCKDWYVVJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189561
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-84-9
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine structure .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is being investigated for its potential therapeutic effects in various medical conditions:

  • Antidepressant Activity : Research indicates that compounds with pyrrolopyridine structures exhibit promising antidepressant properties due to their interaction with serotonin receptors. Studies have highlighted the role of this compound in modulating neurotransmitter systems, which could lead to novel treatments for depression and anxiety disorders.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolopyridine may inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth is under investigation, potentially leading to new anticancer agents.

Pharmacology

The pharmacological profile of this compound is being explored for its effects on various biological targets:

  • Receptor Modulation : This compound has been shown to interact with multiple receptors, including dopamine and serotonin receptors, which are crucial in treating psychiatric disorders. Its modulation of these receptors may contribute to both therapeutic and side effects.
  • Neuroprotective Effects : Studies are examining the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
  • Functionalization Reactions : Its unique structure allows for various functionalization reactions that can lead to the creation of diverse chemical entities useful in research and industrial applications.

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant-like effects of pyrrolopyridine derivatives in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential pathway for developing new antidepressants based on this scaffold.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of breast cancer cells by inducing apoptosis. The research focused on the compound's mechanism of action through specific cell signaling pathways, providing insights into its anticancer potential.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrolopyridine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone 67058-71-3 H (no substituent) C₉H₈N₂O 160.17 Density: 1.265 g/cm³; Bp: 369.97°C
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1011711-52-6 Cl at 4-position C₉H₇ClN₂O 194.62 Hazardous (GHS Category: Acute Toxicity)
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1225586-49-1 Cl at 7-position, ethyl at 1-position C₁₁H₁₂ClN₂O 224.68 High cost (€797/g); used in drug discovery
1-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone 1221153-80-5 Cl at 5-position, isopropyl at 1-position C₁₁H₁₃ClN₂O 224.69 Standard reference material
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 1515505-67-5 Methyl at 1-position (isomer) C₁₀H₁₀N₂O 174.20 Predicted Bp: 333.4°C; lower solubility

Electronic and Steric Effects

  • Alkyl Groups : Isopropyl and ethyl substituents (e.g., 1-ethyl or 1-isopropyl) improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Thermal Stability

  • The unsubstituted 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exhibits a higher boiling point (369.97°C) compared to methyl-substituted analogues (~333°C), likely due to reduced steric hindrance and stronger intermolecular interactions .

Biological Activity

1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2C_{13}H_{14}N_2, with a molecular weight of approximately 214.26 g/mol. Its structure features a pyrrolo[2,3-c]pyridine moiety, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Antitubercular Activity

Another area of interest is the antitubercular activity of similar pyrrole compounds. Certain derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values as low as 0.4 µM for some compounds . This suggests potential for developing new treatments for tuberculosis.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit specific enzymes critical for bacterial survival.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain derivatives may affect DNA or RNA synthesis in target organisms.

Study on Antimicrobial Efficacy

In a controlled study, researchers synthesized a series of pyrrole derivatives including this compound and evaluated their antimicrobial efficacy. The study found that modifications to the pyrrole ring significantly influenced the antibacterial activity, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Evaluation Against Tuberculosis

A separate investigation focused on the antitubercular potential of similar compounds revealed that certain structural modifications enhanced activity against resistant strains of Mycobacterium tuberculosis. The findings indicated that these compounds could serve as lead candidates for further drug development .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Key signals include:
    • Downfield carbonyl resonance (~200-210 ppm in ¹³C NMR).
    • Isopropyl methyl protons as doublets (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₄N₂O requires m/z 190.1106) .
    Data Contradictions :
  • Overlapping aromatic signals may require 2D NMR (COSY, HSQC) to assign pyrrolo-pyridine protons .
  • Compare with synthesized analogs (e.g., 1-methyl derivatives) to verify substitution patterns .

What strategies are effective in designing SAR studies for pyrrolo[2,3-c]pyridine-based compounds?

Q. Advanced SAR Design

Core Modifications : Vary substituents at the 1-position (e.g., isopropyl vs. benzyl) to assess steric/electronic effects on bioactivity .

Functional Group Screening : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 7-position to modulate reactivity .

Control Experiments : Use unsubstituted pyrrolo[2,3-c]pyridine as a baseline to isolate substituent effects .
Methodology :

  • Parallel synthesis with automated liquid handlers for rapid analog generation.
  • Computational docking (e.g., AutoDock Vina) to predict binding affinities .

How does X-ray crystallography validate the molecular geometry of this compound, and what challenges arise?

Q. Advanced Structural Analysis

  • Crystallization : Grow single crystals via slow evaporation from DCM/hexane mixtures .
  • Key Findings :
    • Planar pyrrolo-pyridine core with a dihedral angle <5° between rings.
    • Isopropyl group adopts equatorial conformation to minimize steric clash .
      Challenges :
  • Low crystal quality due to hygroscopicity: Use desiccants during crystallization.
  • Disorder in flexible side chains: Refine models with SHELXL using restraints .

What reaction conditions maximize yields in isopropyl-substituted pyrrolo-pyridine synthesis?

Q. Advanced Optimization

  • Catalytic Systems : Pd(PPh₃)₄ for Suzuki couplings to introduce aryl groups .
  • Solvent Effects : Dioxane/water mixtures (4:1) enhance cross-coupling efficiency .
  • Statistical DoE : Use factorial design to optimize temperature (80–110°C), catalyst loading (2–5 mol%), and reaction time (12–24 hr) .
    Case Study :
  • Increasing Pd catalyst from 2% to 5% improved yield from 45% to 72% in a model reaction .

How can metabolic stability of pyrrolo[2,3-c]pyridine derivatives be assessed preclinically?

Q. Advanced Pharmacokinetics

  • In Vitro Assays :
    • Microsomal stability (human/rat liver microsomes) with LC-MS quantification .
    • CYP450 inhibition screening to predict drug-drug interactions .
  • Metabolite Identification :
    • Use HRMS/MS to detect oxidative metabolites (e.g., hydroxylation at the 5-position) .

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